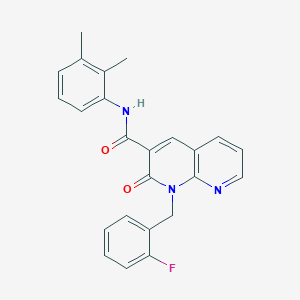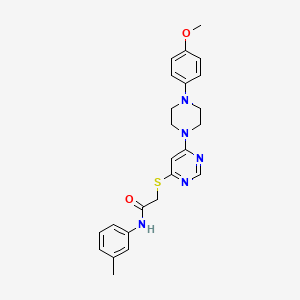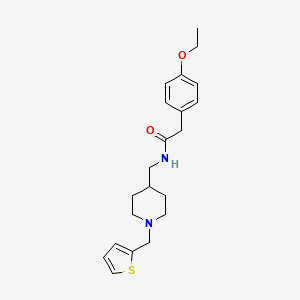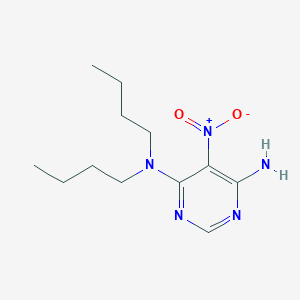![molecular formula C12H22N2O3 B2987178 (E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide CAS No. 2411323-69-6](/img/structure/B2987178.png)
(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMED or DMEDAE, and it has been shown to exhibit a range of biochemical and physiological effects that make it a useful tool for investigating various biological processes.
Mécanisme D'action
DMEDAE is thought to act by binding to specific sites on ion channels and receptors, thereby modulating their activity. The exact mechanism of action of DMEDAE is not well understood, but it is believed to involve interactions with both the extracellular and intracellular domains of these proteins.
Biochemical and Physiological Effects
DMEDAE has been shown to exhibit a range of biochemical and physiological effects, including modulation of ion channel activity, alteration of receptor desensitization, and inhibition of protein-protein interactions. These effects make DMEDAE a useful tool for investigating various biological processes, including neurotransmission and signal transduction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMEDAE is its ability to selectively modulate the activity of specific ion channels and receptors, allowing researchers to investigate the function of these proteins in a controlled manner. However, one limitation of DMEDAE is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research involving DMEDAE. One area of interest is the development of new fluorescent probes based on DMEDAE for monitoring the activity of other ion channels and receptors. Another potential direction is the use of DMEDAE as a tool for investigating the role of specific ion channels and receptors in disease states, such as neurological disorders and cancer. Finally, further research is needed to fully understand the mechanism of action of DMEDAE and its potential for off-target effects, in order to optimize its use as a research tool.
Méthodes De Synthèse
The synthesis of DMEDAE involves a multi-step process that begins with the reaction of 2-chloroethylamine hydrochloride with sodium hydroxide to produce 2-chloroethylamine. This compound is then reacted with 2-(1,4-dioxan-2-yl)ethanol in the presence of sodium hydride to produce the intermediate 2-(1,4-dioxan-2-yl)ethylamine. Finally, this intermediate is reacted with (E)-4-chloro-2-butenamide in the presence of sodium hydride and dimethylamine to produce DMEDAE.
Applications De Recherche Scientifique
DMEDAE has been used in a variety of scientific research applications, including studies of ion channels, G protein-coupled receptors, and protein-protein interactions. One notable application of DMEDAE is its use as a fluorescent probe for monitoring the activity of voltage-gated sodium channels in live cells. This compound has also been used to study the activation and desensitization of nicotinic acetylcholine receptors.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(1,4-dioxan-2-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-14(2)7-3-4-12(15)13-6-5-11-10-16-8-9-17-11/h3-4,11H,5-10H2,1-2H3,(H,13,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXWRALXQNNJQW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCC1COCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCC1COCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![benzyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2987103.png)
![6-(tert-butyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2987104.png)


![5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2987107.png)


![2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2987115.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)